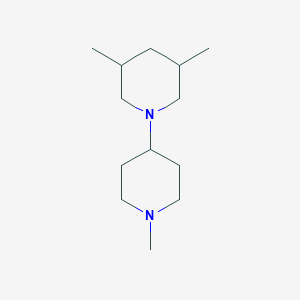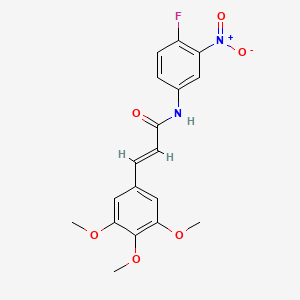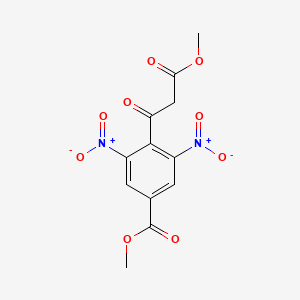
1',3,5-trimethyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-1,4'-bipiperidine (TMP) is a cyclic compound that belongs to the class of piperidine derivatives. It is widely used in the field of medicinal chemistry due to its unique chemical properties and biological activities. TMP is a potent inhibitor of acetylcholinesterase (AChE), which makes it a promising candidate for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1',3,5-trimethyl-1,4'-bipiperidine involves the inhibition of AChE. AChE is an enzyme that breaks down acetylcholine in the synaptic cleft, which leads to a decrease in its concentration. This compound binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic properties. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1',3,5-trimethyl-1,4'-bipiperidine in lab experiments is its potent inhibitory activity against AChE. This makes it a valuable tool for studying the role of acetylcholine in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 1',3,5-trimethyl-1,4'-bipiperidine. One of the directions is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of Alzheimer's disease. Another direction is to investigate its potential use as an anticonvulsant and analgesic agent. Further studies are needed to determine the exact mechanism of action of this compound in these conditions. Finally, the development of novel derivatives of this compound with improved potency and selectivity is another future direction for the research on this compound.
Méthodes De Synthèse
1',3,5-trimethyl-1,4'-bipiperidine can be synthesized by the reaction of 1,3,5-trimethylpiperidine with 1,4-dibromobutane in the presence of a base such as sodium hydride. The reaction yields this compound as a white solid with a melting point of 108-109°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1',3,5-trimethyl-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of AChE, which is responsible for the breakdown of acetylcholine in the brain. The inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been investigated for its anticonvulsant and analgesic properties.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(1-methylpiperidin-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11-8-12(2)10-15(9-11)13-4-6-14(3)7-5-13/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXNTIHXQIUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)



![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)
